molecular formula C14H20N6O4S2 B1203316 Mmhds CAS No. 73491-33-5

Mmhds

Cat. No. B1203316
CAS RN: 73491-33-5
M. Wt: 400.5 g/mol
InChI Key: NRGVZXSKWPQYMK-YUMQZZPRSA-N
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Description

Molecularly imprinted hydrogels (MMHs) are a class of materials that have gained significant attention in recent years due to their unique properties. MMHs are synthetic polymers that are designed to selectively recognize and bind to specific target molecules. This selectivity is achieved through the use of a template molecule, which is used to create a specific binding site within the hydrogel matrix. MMHs have a wide range of potential applications in fields such as drug delivery, environmental remediation, and sensing.

Scientific Research Applications

  • Face Recognition : A modification of the Modified Hausdorff Distance (MMHD) method is proposed for improving accuracy in face recognition, especially under nonideal conditions like varying lighting, face expressions, and poses (Dang & Do, 2017).

  • Biomedical Applications : MMHD [(S,E)-2-methyl-1-(2-methylthiazol-4-yl) hexa-1,5-dien-ol], a novel synthetic compound, shows promise in suppressing nuclear factor-kappaB-mediated cytokine expression in lipopolysaccharide-stimulated BV-2 microglia, suggesting anti-inflammatory properties (Jeon et al., 2010).

  • Agricultural Biochemistry : The formation of 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin (MMHD) in carrot roots is influenced by ethylene, suggesting its role in the induction of MMHD formation in plant tissues (Chalutz, Devay, & Maxie, 1969).

  • Magnetohydrodynamics (MHD) in Medicine : The applications of magnetohydrodynamics in medical sciences, such as controlling blood flow during surgery and influencing thrombus formation in blood, are reviewed, highlighting its potential in various medical procedures (Rashidi, Esfahani, & Maskaniyan, 2017).

  • Mental Health Research : Research on maternal mental health disorders (MMHDs) focuses on understanding and addressing the mental health of perinatal women, particularly in low-income and minority populations, highlighting the importance of education, culture, patient-provider relationships, and community-based resources (Dossett et al., 2018).

  • Micro-Electrode Studies : The study of micro-magnetohydrodynamic (MMHD) convection around hydrogen bubbles at micro-electrodes under magnetic fields provides insights into processes like bubble coalescence and detachment, which are relevant in electrochemical and material sciences (Hu et al., 2021).

properties

IUPAC Name

(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methylimidazol-4-yl]disulfanyl]-3-methylimidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4S2/c1-19-5-17-11(9(19)3-7(15)13(21)22)25-26-12-10(20(2)6-18-12)4-8(16)14(23)24/h5-8H,3-4,15-16H2,1-2H3,(H,21,22)(H,23,24)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGVZXSKWPQYMK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CC(C(=O)O)N)SSC2=C(N(C=N2)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1C[C@@H](C(=O)O)N)SSC2=C(N(C=N2)C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mmhds

CAS RN

73491-33-5
Record name 1-N-Methyl-4-mercaptohistidine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073491335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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